molecular formula C13H26Si B14253822 Silane, (methylenecyclopropyl)tris(1-methylethyl)- CAS No. 405111-96-8

Silane, (methylenecyclopropyl)tris(1-methylethyl)-

Cat. No.: B14253822
CAS No.: 405111-96-8
M. Wt: 210.43 g/mol
InChI Key: UCFRTHIRUFYSMB-UHFFFAOYSA-N
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Description

Silane, (methylenecyclopropyl)tris(1-methylethyl)- is an organosilicon compound known for its unique structure and reactivity. This compound is characterized by the presence of a methylenecyclopropyl group attached to a silicon atom, which is further bonded to three isopropyl groups. The compound’s distinct structure imparts specific chemical properties that make it valuable in various scientific and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Silane, (methylenecyclopropyl)tris(1-methylethyl)- typically involves a two-step process. Initially, isopropyl magnesium chloride is synthesized by reacting magnesium with 2-chloropropane. This intermediate is then reacted with trichlorosilane in the presence of a weak polar solvent at low temperatures to yield the desired silane compound . The use of a weak polar solvent helps in preventing side reactions and ensures high purity of the final product.

Industrial Production Methods

In industrial settings, the production of Silane, (methylenecyclopropyl)tris(1-methylethyl)- follows a similar synthetic route but on a larger scale. The reaction conditions are optimized to maximize yield and purity. The final product is often purified through distillation to achieve a purity level of 99% .

Chemical Reactions Analysis

Types of Reactions

Silane, (methylenecyclopropyl)tris(1-methylethyl)- undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form silanols or siloxanes.

    Reduction: It can act as a reducing agent in radical reactions.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the methylenecyclopropyl group can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Radical initiators such as azobisisobutyronitrile (AIBN) are often used.

    Substitution: Nucleophiles like halides and alkoxides are commonly employed.

Major Products Formed

    Oxidation: Silanols and siloxanes.

    Reduction: Reduced organic compounds.

    Substitution: Substituted silanes with various functional groups.

Scientific Research Applications

Silane, (methylenecyclopropyl)tris(1-methylethyl)- finds applications in several scientific fields:

Mechanism of Action

The compound exerts its effects primarily through radical mechanisms. In radical reactions, the silicon-hydrogen bond can be homolytically cleaved to generate a silicon-centered radical. This radical can then participate in various chemical transformations, including reduction and hydrosilylation . The methylenecyclopropyl group can also undergo ring-opening reactions, contributing to the compound’s reactivity.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Silane, (methylenecyclopropyl)tris(1-methylethyl)- is unique due to the presence of the methylenecyclopropyl group, which imparts additional reactivity and versatility compared to other silanes. This makes it particularly valuable in specialized chemical reactions and applications.

Properties

CAS No.

405111-96-8

Molecular Formula

C13H26Si

Molecular Weight

210.43 g/mol

IUPAC Name

(2-methylidenecyclopropyl)-tri(propan-2-yl)silane

InChI

InChI=1S/C13H26Si/c1-9(2)14(10(3)4,11(5)6)13-8-12(13)7/h9-11,13H,7-8H2,1-6H3

InChI Key

UCFRTHIRUFYSMB-UHFFFAOYSA-N

Canonical SMILES

CC(C)[Si](C1CC1=C)(C(C)C)C(C)C

Origin of Product

United States

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